
4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methylbenzenesulfonamide
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Overview
Description
4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methylbenzenesulfonamide is a synthetic organic compound characterized by its complex structure, which includes a fluorine atom, a hydroxyethoxy group, a p-tolyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methylbenzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzenesulfonyl chloride, 3-methylphenol, and p-tolyl ethylamine.
Formation of Intermediate: The initial step involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-methylphenol in the presence of a base like pyridine to form 4-fluoro-3-methylbenzenesulfonyl chloride.
Nucleophilic Substitution: The intermediate is then reacted with p-tolyl ethylamine under nucleophilic substitution conditions to yield the sulfonamide intermediate.
Hydroxyethoxy Group Introduction: Finally, the hydroxyethoxy group is introduced via a reaction with ethylene oxide under controlled conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include amines.
Substitution: Products include substituted benzenes with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Materials Science: Its unique structural features make it a candidate for developing new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in studies to understand its interaction with biological molecules, potentially leading to the discovery of new therapeutic targets.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with active sites of enzymes, inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(2-(2-hydroxyethoxy)-2-(phenyl)ethyl)-3-methylbenzenesulfonamide
- 4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-benzenesulfonamide
- 4-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methylbenzenesulfonamide
Uniqueness
Compared to similar compounds, 4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methylbenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the hydroxyethoxy group and the p-tolyl group also provides distinct steric and electronic properties, making it a versatile compound for various applications.
Biological Activity
4-Fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methylbenzenesulfonamide is a sulfonamide compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₃FNO₃S
- Molecular Weight : 353.44 g/mol
- CAS Number : 1795414-03-7
The compound features a fluorine atom, a sulfonamide group, and a hydroxyethoxy side chain, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular processes, potentially affecting cell proliferation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes, which may lead to altered metabolic pathways.
- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth by inducing apoptosis and cell cycle arrest.
Antitumor Effects
A study evaluated the antitumor activity of related sulfonamide derivatives. These compounds demonstrated significant inhibitory effects on various cancer cell lines, including HepG2 (liver cancer) and A431 (skin cancer) cells. The IC50 values ranged from 1.30 μM to 17.25 μM, indicating potent cytotoxicity against solid tumors .
In Vitro Studies
In vitro assays revealed that the compound exhibited:
- Cytotoxicity : Effective against several cancer cell lines.
- Apoptotic Induction : Triggered apoptosis as evidenced by increased caspase activity.
- Cell Cycle Arrest : Induced G2/M phase arrest in treated cells.
Case Studies
- Case Study 1 : A derivative of this compound was tested in a xenograft model, showing a tumor growth inhibition (TGI) of approximately 48.89% compared to control treatments .
- Case Study 2 : In another study focusing on enzyme inhibition, the compound demonstrated selectivity for class I histone deacetylases (HDACs), particularly HDAC3, with an IC50 value of 95.48 nM, suggesting its potential as a lead compound for developing HDAC inhibitors .
Data Tables
Parameter | Value |
---|---|
Molecular Formula | C₁₈H₂₃FNO₃S |
Molecular Weight | 353.44 g/mol |
Antitumor IC50 (HepG2) | 1.30 μM |
TGI in Xenograft Model | 48.89% |
HDAC3 IC50 | 95.48 nM |
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methylbenzenesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of a fluorinated benzene derivative followed by coupling with a substituted ethylamine intermediate. Key steps include:
- Sulfonylation : Reacting 4-fluoro-3-methylbenzenesulfonyl chloride with a diol-containing precursor under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the sulfonamide backbone .
- Etherification : Introducing the 2-hydroxyethoxy group via nucleophilic substitution, often using ethylene oxide or a protected glycol derivative .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
- Critical Parameters : Reaction temperature (60–80°C), solvent polarity, and catalyst choice (e.g., triethylamine for acid scavenging) significantly impact yields.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve the sulfonamide NH proton (~10.5 ppm), aromatic fluorine splitting patterns, and methyl/methoxy groups. 2D NMR (COSY, HSQC) confirms connectivity .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., m/z 486.0954 for [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Single-crystal studies (e.g., Cu-Kα radiation, 180 K) determine bond angles, dihedral angles, and hydrogen-bonding networks (R factor < 0.04) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the compound’s reactivity and electronic properties?
- Methodological Answer :
- Functional Selection : Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) are recommended for thermochemical accuracy (average deviation ±2.4 kcal/mol for atomization energies) .
- Key Calculations :
- HOMO-LUMO gaps to assess electrophilicity.
- Fukui indices for nucleophilic/electrophilic sites.
- Solvent effects (PCM model) on solubility and stability .
- Validation : Compare computed IR/Raman spectra with experimental data to refine force fields .
Q. How should researchers address contradictions between experimental and computational data?
- Methodological Answer :
- Case Study : If X-ray structures (e.g., dihedral angles) conflict with DFT-optimized geometries:
Verify crystallographic data quality (R factor, resolution).
Re-examine solvent and temperature effects in simulations.
Use QTAIM (Quantum Theory of Atoms in Molecules) to analyze non-covalent interactions .
- Statistical Tools : Apply Bland-Altman plots or χ² tests to quantify discrepancies in bond lengths/angles .
Q. What strategies optimize bioactivity assays for this sulfonamide derivative?
- Methodological Answer :
- Target Selection : Prioritize kinases or GPCRs (common sulfonamide targets) using molecular docking (AutoDock Vina) and pharmacophore modeling .
- Assay Design :
- In vitro : Measure IC₅₀ against cancer cell lines (e.g., MCF-7) via MTT assays, with positive controls (e.g., doxorubicin) .
- ADMET Prediction : Use SwissADME to assess bioavailability, CYP450 inhibition, and blood-brain barrier penetration .
Properties
IUPAC Name |
4-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO4S/c1-13-3-5-15(6-4-13)18(24-10-9-21)12-20-25(22,23)16-7-8-17(19)14(2)11-16/h3-8,11,18,20-21H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHANSAFBTFXALZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)C)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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